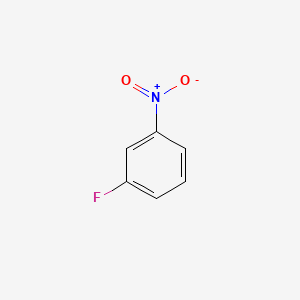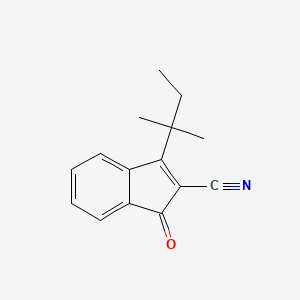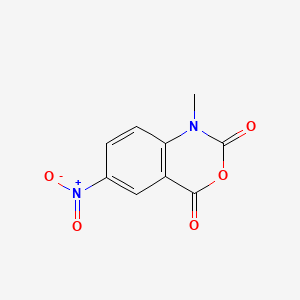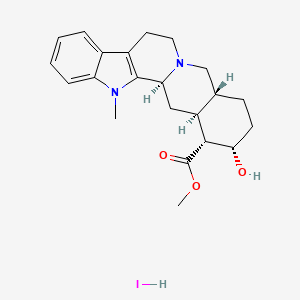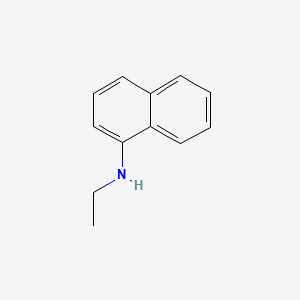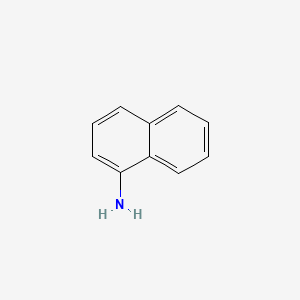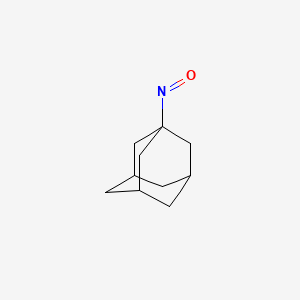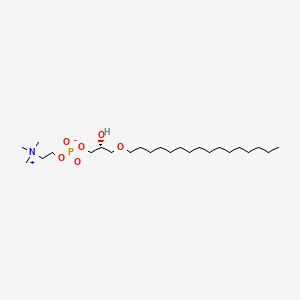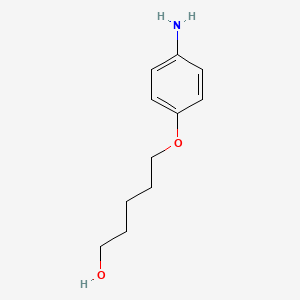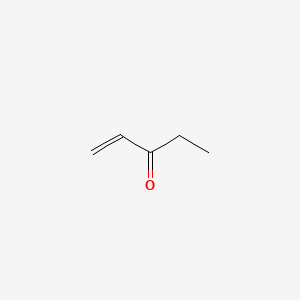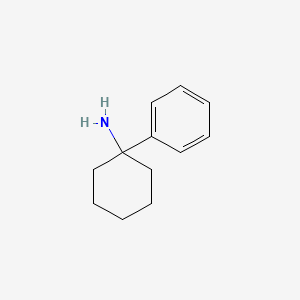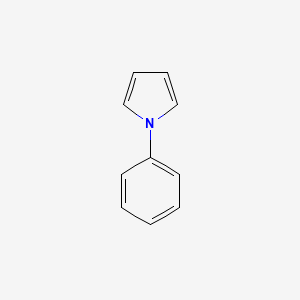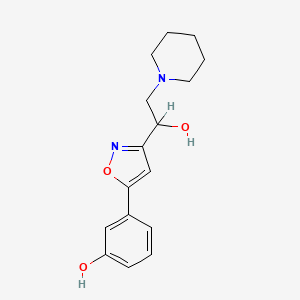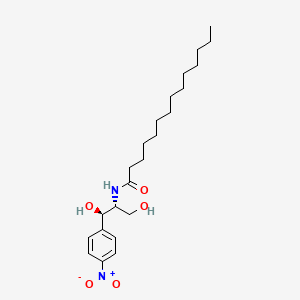![molecular formula C23H20N3NaO8S2 B1664048 Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate CAS No. 40847-64-1](/img/structure/B1664048.png)
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((2-hydroxyethyl)amino)sulfonyl)-4-methylphenyl)amino)-9,10-dioxo-, sodium salt (1:1) is a Skin / Eye Irritant.
Applications De Recherche Scientifique
Copper-Catalyzed Reactions
The compound is involved in the Ullmann condensation reaction, particularly with nucleophilic reagents in alkaline, aqueous solutions. Copper(II) sulphate as a catalyst shows significant acceleration in reaction rates, especially in the presence of metal-reducing agents. The product distribution in these reactions is influenced by pH levels (Tuong & Hida, 1974).
Hydroxylation Studies
The compound undergoes hydroxylation under specific conditions, leading to the formation of various sodium salts of hydroxy-dioxoanthracene-sulphonates. These reactions are part of broader studies on anthraquinone derivatives, revealing insights into the mechanisms of sulphonate reactions (Morley, 1973).
Photochemical Substitution
This compound is part of studies involving photochemical substitutions of amino- and hydroxy-anthraquinones. The research explores how different conditions, like irradiation with visible light and the presence of sodium sulphite or sulphide, can lead to specific sulphonate and thiolate derivatives (Hamilton et al., 1980).
Reactions with Nitric Acid
In the presence of concentrated nitric acid, the compound forms various anthraquinonesulphonates. The reaction conditions and resulting products from these interactions provide valuable insights into the chemistry of substituted anthracenes (Morley, 2007).
Interaction with DNA
The compound's interaction with DNA, particularly in the context of its resemblance to anthracycline drugs, is noteworthy. Studies involving the interaction of its Ni(II) complex with calf thymus DNA offer insights into the binding parameters and stoichiometry of complex formation, which are essential in understanding the therapeutic potential of such compounds (Guin et al., 2012).
Surface and Solubilisation Activities
The compound is also studied for its surfactant properties. Research on the surface tensions, interfacial tensions, and emulsifying efficiencies of related sulphonates highlights the importance of the hydrophobic/hydrophilic balance in solubilisation processes (Azzam et al., 2004).
Electrocoagulation in Effluent Treatment
Its role in electrocoagulation processes for removing dyes from industrial effluents, particularly using solar energy, demonstrates the compound's utility in environmental applications. The study of key operating parameters in this process provides insights into more efficient and eco-friendly waste treatment methods (Pirkarami et al., 2013).
Propriétés
Numéro CAS |
40847-64-1 |
|---|---|
Nom du produit |
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate |
Formule moléculaire |
C23H20N3NaO8S2 |
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4-methylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H21N3O8S2.Na/c1-12-6-7-13(10-17(12)35(30,31)25-8-9-27)26-16-11-18(36(32,33)34)21(24)20-19(16)22(28)14-4-2-3-5-15(14)23(20)29;/h2-7,10-11,25-27H,8-9,24H2,1H3,(H,32,33,34);/q;+1/p-1 |
Clé InChI |
KGFQWQPBSFDQQE-UHFFFAOYSA-M |
SMILES isomérique |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+] |
SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+] |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+] |
Apparence |
Solid powder |
Autres numéros CAS |
40847-64-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((2-hydroxyethyl)amino)sulfonyl)-4-methylphenyl)amino)-9,10-dioxo-, sodium salt (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



